molecular formula C18H20N2O2 B3029430 Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester CAS No. 65816-20-8

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester

Cat. No. B3029430
CAS RN: 65816-20-8
M. Wt: 296.4 g/mol
InChI Key: LTGPEBRDBMFYBR-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester” is a chemical compound with the CAS Number 65816-20-8 . It has a molecular formula of C18H20N2O2 and a molecular weight of 296.370 . It is also known by the synonym "Ethyl 4-({[ethyl(phenyl)amino]methylidene}amino)benzoate" .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester” is defined by its molecular formula, C18H20N2O2 . The InChI Key, which is a unique identifier for chemical substances, is LTGPEBRDBMFYBR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Derivatives

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester, and its derivatives have been explored in various synthesis processes and structural characterizations. For instance, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, utilized amino acid methyl, ethyl, or benzyl esters as amination agents (Piekarska-Bartoszewicz & Tcmeriusz, 1993). Additionally, the synthesis of alkyl amino alkanol esters of p-ethoxy benzoic acid produced compounds with various attached groups, providing insights into physical properties relevant to pharmacological studies (Millikan & Wade, 1964).

Chemical Characterization and Modification

Research on benzoic acid esters includes detailed chemical characterization and modification efforts. The structure of benfotiamine hemihydrate, for example, involves a detailed conformation analysis stabilized by an intramolecular hydrogen bond (Shin, Cho, & Chae, 1993). This type of structural elucidation is crucial for understanding the chemical behavior and potential applications of such compounds.

Polymerization and Materials Science

In the field of materials science, the inductive effect-assisted chain-growth polycondensation of m-(octylamino)benzoic acid esters has been studied to synthesize well-defined condensation polymers, extending the synthesis from para-substituted polymers to meta-substituted ones (Sugi et al., 2005). Such research is fundamental in developing new materials with tailored properties for various applications.

Pharmacokinetics and Drug Development

The pharmacokinetics of derivatives of benzoic acid, such as 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, have been investigated in rats to understand their distribution and bioavailability, which is essential for drug development (Xu et al., 2020).

properties

IUPAC Name

ethyl 4-[(N-ethylanilino)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-20(17-8-6-5-7-9-17)14-19-16-12-10-15(11-13-16)18(21)22-4-2/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPEBRDBMFYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070356
Record name Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester

CAS RN

65816-20-8
Record name Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65816-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(((ethylphenylamino)methylene)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065816208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6070356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[[(ethylphenylamino)methylene]amino]benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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